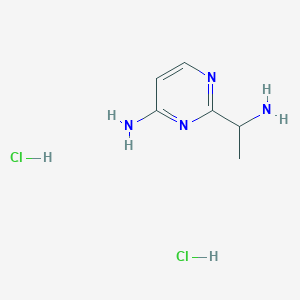
2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride, also known as AEBP1 inhibitor, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various research areas, including cancer treatment, inflammation, and fibrosis.
Aplicaciones Científicas De Investigación
Importance in Medicinal Chemistry
Pyrimidine derivatives are integral to medicinal and pharmaceutical industries due to their significant bioactivity and presence in key biological molecules. They have been extensively studied for their pharmacological effects, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. For instance, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives highlight their potential as therapeutic agents. These compounds are known to inhibit the expression and activities of vital inflammatory mediators, showcasing their potential in drug development for various inflammatory diseases (H. Rashid et al., 2021).
Role in Synthesis and Catalysis
The synthesis of pyrimidine derivatives is a key area of interest, leveraging hybrid catalysts to develop bioactive molecules. For example, the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are precursors for medicinal compounds, employs diverse catalytic methods. These methods include the use of organocatalysts, metal catalysts, and green solvents, underscoring the versatility of pyrimidine derivatives in chemical synthesis (Mehul P. Parmar et al., 2023).
Anticancer Properties
Pyrimidine derivatives also exhibit significant anticancer properties, with various scaffolds showing potential through different mechanisms of action. Patent literature review on pyrimidine-based anticancer agents reveals a continuous interest in this class of compounds, highlighting their potential to interact with diverse biological targets. This interest is driven by the promising activity displayed by these compounds, positioning them as potential drug candidates in cancer therapy (R. Kaur et al., 2014).
Analytical and Biological Studies
The analysis of biologically relevant compounds, such as amino acids, peptides, and proteins, often involves the use of pyrimidine derivatives. These compounds can participate in various reactions, including those relevant to the study of carcinogenic compounds in food and their metabolic pathways. For instance, studies on heterocyclic aromatic amines like PhIP (formed in cooked meats) and their metabolites in biological matrices highlight the importance of analytical methods involving pyrimidine derivatives for understanding the effects of dietary components on health (S. F. Teunissen et al., 2010).
Safety and Hazards
The safety information for 2-(1-Aminoethyl)pyrimidin-4-amine dihydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
2-(1-aminoethyl)pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4(7)6-9-3-2-5(8)10-6;;/h2-4H,7H2,1H3,(H2,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIIOSBRZSCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

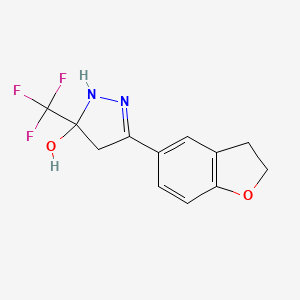
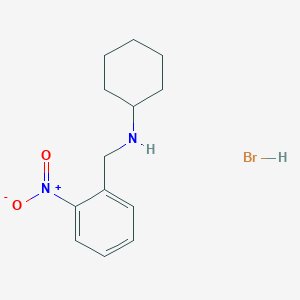

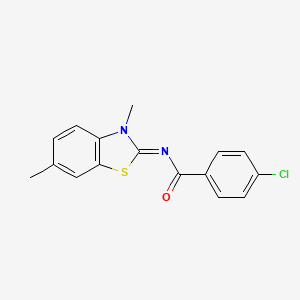
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)
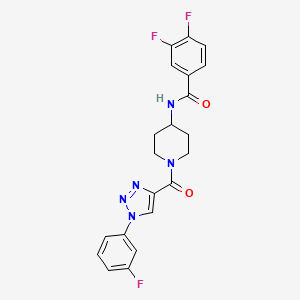


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)
![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
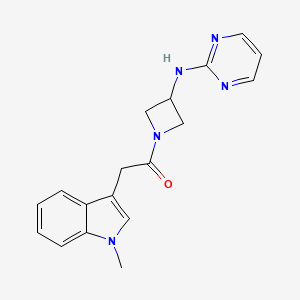
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)
